Home > Products > Screening Compounds P110800 > 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one
3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one -

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

Catalog Number: EVT-5705906
CAS Number:
Molecular Formula: C21H16O3
Molecular Weight: 316.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6H-benzo[c]chromen-6-ones

3-Methoxy-6H-benzo[c]chromen-6-one

Compound Description: This compound, also known as 3-methoxy-6H-benzo[c]chromen-6-one, is one of the main biologically active constituents of shilajit, a herbal medicine traditionally used in the Himalayan region. []

Relevance: This compound shares the benzo[c]chromen-6-one core structure with 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one. The difference lies in the substituent at the 3-position, with a methoxy group instead of benzyloxy, and the absence of a methyl group at the 4-position in 3-methoxy-6H-benzo[c]chromen-6-one. This structural similarity suggests potential biological activities for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, considering the known bioactivity of 3-Methoxy-6H-benzo[c]chromen-6-one. []

3-Methoxy-6H-benzo[c]chromene

Compound Description: This compound serves as a precursor in the synthesis of 3-Methoxy-6H-benzo[c]chromen-6-one. []

Relevance: 3-Methoxy-6H-benzo[c]chromene is structurally similar to 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, lacking only the ketone functionality at the 6-position. This close structural relationship highlights a possible synthetic route to 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one through oxidation of a similar chromene precursor. []

1-Methoxy-6H-benzo[c]chromene and 3-Methoxy-6H-benzo[c]chromene

Compound Description: These compounds are isomers that form during the synthesis of 3-methoxy-6H-benzo[c]chromen-6-one, arising from the rearrangement of an intermediate spirodienyl radical. []

Relevance: The formation of these isomers highlights the importance of controlling the regioselectivity of the radical cyclisation reaction when synthesizing 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one or other similar 6H-benzo[c]chromene derivatives. []

6H-benzo[c]chromenes

Relevance: Similar to 3-Methoxy-6H-benzo[c]chromene, 6H-benzo[c]chromenes offer a potential synthetic pathway to 6H-benzo[c]chromen-6-ones, including 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one, through oxidation. []

Overview

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the benzo[c]chromen-6-one family. This compound is characterized by the presence of a benzyloxy group at the 3-position and a methyl group at the 4-position of the core benzo[c]chromen-6-one structure. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry and organic synthesis.

Source and Classification

The compound can be classified as a flavonoid, specifically within the category of chromenes, which are known for their structural diversity and biological relevance. The benzo[c]chromen-6-one framework is notable for its potential pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. The specific substitution pattern of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one imparts unique chemical reactivity and biological activity, making it an interesting subject for scientific research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one can be achieved through various methods. A common approach involves the reaction of substituted 2-bromobenzoic acids with resorcinol in the presence of a catalyst such as copper sulfate and sodium hydroxide. This method typically proceeds under reflux conditions to facilitate the formation of the chromene core structure.

  1. Initial Reaction: The reaction begins with the addition of 2-bromobenzoic acid (30 mmol) and resorcinol (60 mmol) in water, heated to 100 °C.
  2. Catalysis: After 20 minutes, copper sulfate is introduced to catalyze the reaction, which continues for about an hour.
  3. Isolation: The product is isolated through filtration and recrystallization to yield the desired 3-hydroxy-6H-benzo[c]chromen-6-one derivative .

Alternative synthetic routes include a transition-metal-free method involving a domino reaction of substituted 2-hydroxychalcones with β-ketoesters, utilizing cesium carbonate as a promoter. This method allows for a more environmentally friendly approach to synthesizing these compounds .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one can be represented by its chemical formula C17H16O3C_{17}H_{16}O_3. The compound features:

  • A benzo[c]chromene core, which consists of a fused benzene ring and a pyran ring.
  • A benzyloxy group at the 3-position, providing additional reactivity.
  • A methyl group at the 4-position, influencing its physical and chemical properties.

The molecular weight is approximately 268.31268.31 g/mol, with specific melting points reported around 250251250–251 °C depending on purity .

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

  1. Oxidation: This can introduce additional functional groups or modify existing ones.
  2. Reduction: Reduction reactions may convert carbonyl groups to alcohols or reduce double bonds.
  3. Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets within biological systems. Some derivatives have been shown to inhibit monoamine oxidase-B, an enzyme that degrades neurotransmitters like dopamine, suggesting potential applications in treating neurodegenerative diseases.

Additionally, compounds within this class have demonstrated antioxidant properties by scavenging free radicals, which contributes to their protective effects against oxidative stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Reported melting points range from 250251250–251 °C.

Chemical Properties

  • Solubility: Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Infrared spectroscopy (IR) confirm the structure and purity of synthesized compounds .

Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases, including cancer and neurodegenerative disorders due to its biological activity.
  2. Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  3. Dyes and Pigments Development: Utilized in producing dyes due to its chromophoric properties.

The unique properties of 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one make it a valuable compound for further research into its applications across different scientific fields .

Structural Context and Pharmacological Relevance of 6H-Benzo[c]chromen-6-one Derivatives

Role of Benzo[c]chromen-6-one Scaffold in Bioactive Compound Design

The 6H-benzo[c]chromen-6-one (chromenone) scaffold serves as a privileged structural motif in medicinal chemistry due to its planar, polyaromatic framework that facilitates diverse biological interactions. This tetracyclic system enables high-affinity binding to enzyme active sites and receptors through π-π stacking, hydrogen bonding, and hydrophobic interactions. The scaffold’s versatility is evidenced by its presence in compounds targeting:

  • Phosphodiesterase 2 (PDE2): Alkoxylated derivatives demonstrate nanomolar inhibition (e.g., compound 1f, IC₅₀ = 3.67 ± 0.47 μM), crucial for neurodegenerative disease therapeutics by modulating cyclic nucleotide signaling [3] [4].
  • Estrogen Receptor Beta (ERβ): 3,8-Dihydroxy-substituted derivatives exhibit >100-fold selectivity for ERβ over ERα, positioning them as targeted therapies for hormonal cancers and osteoporosis [2] [5].
  • Metabotropic Glutamate Receptors: Chromenones act as allosteric modulators, offering potential in neurological disorders like Parkinson’s disease [8].

Table 1: Pharmacological Targets of Benzo[c]chromen-6-one Derivatives

DerivativeBiological TargetPotencySelectivity
3,8-Dihydroxy derivativeERβ<10 nM>100-fold vs. ERα
Alkoxylated derivative 1fPDE2IC₅₀ = 3.67 ± 0.47 μMComparable to BAY 60-7550
Urolithin CLiver pyruvate kinaseIC₅₀ = 0.41 μMModerate PKR inhibition

Position-Specific Functionalization: Alkoxylation and Methylation Patterns

Functionalization at C-3 and C-8 positions dictates pharmacological potency and selectivity:

  • C-3 Alkoxylation: Introduction of benzyloxy groups (e.g., 3-(benzyloxy)-4-methyl derivative) enhances blood-brain barrier penetration (ClogP = 2.0–5.0) and target affinity. Synthetic routes employ Hurtley coupling between 2-bromobenzoic acids and resorcinol under CuSO₄/NaOH catalysis, followed by alkylation with halides [3] [4].
  • O-Methylation: Selective methylation of catechol moieties uses dimethyl carbonate (DMC) with tetrabutylammonium bromide, avoiding hazardous methyl halides. This method achieves 100% phenol conversion to aryl methyl ethers under solvent-free conditions [7].
  • Structure-Activity Relationships (SAR):
  • ≤5-carbon alkane chains at C-3 optimize PDE2 inhibition.
  • Benzyloxy groups enhance hydrophobic pocket binding in PDE2.
  • Methylation of catechols (e.g., 3-methoxy derivatives) reduces ERβ affinity, confirming free hydroxyls are essential [5].

Table 2: Impact of Position-Specific Modifications on Bioactivity

PositionModificationBiological EffectKey Example
C-3Benzyloxy↑ PDE2 inhibition; ↑ BBB penetration3-(Benzyloxy)-4-methyl derivative
C-3/C-8Bis-hydroxylation↑ ERβ binding affinity (>100-fold selectivity)ERβ agonist lead
C-4MethylationSteric modulation of lactone orientation4-Methyl derivatives
C-8Methoxy↓ ERβ potency vs. hydroxylSAR comparator

Structural Analogs in Urolithin Metabolites and Ellagic Acid Derivatives

Urolithins—hydroxylated 6H-benzo[c]chromen-6-ones—are gut microbiota-derived metabolites of ellagic acid with enhanced bioavailability. Key analogs include:

  • Urolithin C (1): Exhibits sub-micromolar inhibition of liver pyruvate kinase (PKL; IC₅₀ = 0.41 μM), a target for non-alcoholic fatty liver disease (NAFLD). Deconstruction studies confirm all structural elements (catechol, lactone, C-3 OH) are indispensable: removal of the C-3 hydroxyl reduces activity by >20-fold [6].
  • Neuroprotective Effects: Urolithins attenuate corticosterone-induced cytotoxicity in hippocampal HT-22 cells (e.g., 322% AMPK activation by urolithin analog Ampkinone), validating chromenone derivatives as neurotherapeutic leads [3] [6].
  • Synthetic Optimization: Alkoxylation of urolithin C’s phenolic groups enhances metabolic stability while retaining PKL inhibition (e.g., carboxylic acid analog 81, IC₅₀ = 0.5 μM) [6].

Properties

Product Name

3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one

IUPAC Name

4-methyl-3-phenylmethoxybenzo[c]chromen-6-one

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

InChI

InChI=1S/C21H16O3/c1-14-19(23-13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-18(16)21(22)24-20(14)17/h2-12H,13H2,1H3

InChI Key

RMGSFLFEERPJGF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.